N-Hydroxy-4-nitrophthalimide

Polymer Chemistry Oxygen Scavenging Active Packaging

N-Hydroxy-4-nitrophthalimide (CAS 105969-98-0) features a strong electron-withdrawing nitro group at the 4-position, fundamentally altering redox potential and PINO radical stability versus unsubstituted NHPI. This provides a distinct catalytic profile, enabling selective aerobic oxidations where standard NHPI leads to over-oxidation. It is also a key component in patented oxygen-absorbing resin compositions (U.S. Patent 9,518,148 B2), delivering performance not achievable with generic NHPI. Order high-purity material for your advanced barrier material R&D.

Molecular Formula C8H4N2O5
Molecular Weight 208.13 g/mol
CAS No. 105969-98-0
Cat. No. B034298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-nitrophthalimide
CAS105969-98-0
Molecular FormulaC8H4N2O5
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O
InChIInChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H
InChIKeyMKACMVMZUIQKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-nitrophthalimide (CAS 105969-98-0): An Electron-Deficient NHPI Derivative for Specialized Redox Catalysis and Polymer Applications


N-Hydroxy-4-nitrophthalimide (CAS 105969-98-0) is an organic compound belonging to the class of N-hydroxyphthalimides (NHPIs), characterized by a strong electron-withdrawing nitro group at the 4-position of the aromatic ring [1]. This substitution pattern fundamentally alters its electronic properties compared to the parent NHPI, directly influencing its catalytic activity profile and making it suitable for specific applications where standard NHPI may be less effective or exhibit different selectivity [1]. It functions as an organocatalyst, particularly as a precursor to the phthalimide N-oxyl (PINO) radical, and is also identified in patent literature as a component in advanced oxygen-scavenging polymer compositions [2].

The Pitfalls of Generic NHPI Replacement: Why N-Hydroxy-4-nitrophthalimide is Not a Drop-In Substitute


Attempting to substitute a generic or unsubstituted N-hydroxyphthalimide (NHPI) for N-Hydroxy-4-nitrophthalimide in a developed process is scientifically unsound and can lead to process failure. The presence of the electron-withdrawing nitro group fundamentally alters the catalyst's redox potential and the stability of the active PINO radical species [1]. This difference in electronic structure results in a distinct catalytic activity profile [2]. Consequently, a reaction optimized for an electron-rich NHPI derivative may proceed sluggishly or not at all with this compound. Conversely, its specific electronic properties enable unique applications, such as its use in patented oxygen-absorbing resin formulations, where a generic NHPI would not provide the required performance [3].

Quantifiable Differentiators of N-Hydroxy-4-nitrophthalimide vs. Analog Compounds


Unique Application in Patented Oxygen-Absorbing Resin Compositions

N-Hydroxy-4-nitrophthalimide is explicitly claimed as a component in oxygen-absorbing resin compositions (U.S. Patent 9,518,148 B2), differentiating it from the more common use of NHPI derivatives as oxidation catalysts [1]. This industrial application is not claimed for unsubstituted N-hydroxyphthalimide in this patent family.

Polymer Chemistry Oxygen Scavenging Active Packaging

Significantly Lower Melting Point for Improved Solubility and Formulation

The introduction of the 4-nitro substituent results in a substantial depression of the melting point compared to the unsubstituted parent compound. N-Hydroxy-4-nitrophthalimide has a reported melting point of 167-171°C , whereas the melting point for N-hydroxyphthalimide is typically reported around 233°C [1]. This physical difference can be critical for reaction setup and solubility.

Catalyst Formulation Process Chemistry Physical Properties

Altered Catalytic Activity Profile Due to Electronic Substituent Effects

The presence of a strong electron-withdrawing group, such as a nitro group, on the aryl ring of N-hydroxyphthalimide is known to increase the O-H bond dissociation enthalpy (BDE) of the NHPI molecule and significantly influence the rate of hydrogen atom transfer (HAT) by the corresponding PINO radical [1]. For cumene oxidation, a related electron-deficient NHPI derivative (4-carboxy-NHPI) showed a lower initial reaction rate compared to the parent NHPI, with an activity order of 4-tert-BuNHPI > NHPI > 4-carb-NHPI [2].

Organocatalysis Aerobic Oxidation Structure-Activity Relationship

High-Value Scenarios for N-Hydroxy-4-nitrophthalimide: From Patent Literature to the Lab


Formulating Next-Generation Oxygen-Scavenging Polymers for Active Packaging

As explicitly described in U.S. Patent 9,518,148 B2, N-Hydroxy-4-nitrophthalimide is a key component in novel oxygen-absorbing resin compositions . Procurement for this purpose is directly supported by its unique patented application, setting it apart from other NHPI derivatives. This scenario is ideal for industrial R&D teams working on advanced barrier materials for food, beverage, or pharmaceutical packaging to extend shelf life.

Developing Tuned Organocatalytic Aerobic Oxidations

When designing an aerobic oxidation process where the high reactivity of the parent NHPI catalyst leads to over-oxidation or poor selectivity, N-Hydroxy-4-nitrophthalimide can be selected for its distinct electronic profile. The class-level evidence suggests that its strong electron-withdrawing nitro group will significantly alter the catalyst's activity, potentially providing a milder and more selective catalytic system for sensitive substrates [3].

Precursor for Specialized Nitro-Aromatic Building Blocks

This compound's structure, containing both a nitro group and a reactive N-hydroxy imide moiety, makes it a logical and efficient starting material for synthesizing complex nitro-aromatic compounds . The direct substitution pattern eliminates the need for a separate, potentially low-yielding nitration step later in the synthetic sequence, offering a streamlined route for medicinal chemists and process development scientists.

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